REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:6]=[C:7]([CH:16]=[CH:17][CH:18]=1)[C:8]([CH:10]([CH3:15])[CH2:11][C:12](O)=[O:13])=O)([O-:4])=[O:3].O.[NH2:20][NH2:21]>C(O)C>[CH3:15][CH:10]1[C:8]([C:7]2[CH:16]=[CH:17][CH:18]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=2)=[N:21][NH:20][C:12](=[O:13])[CH2:11]1 |f:2.3|
|
Name
|
3-(m-nitrobenzyoly)butyronitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C(CC(=O)O)C)C=CC1
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
The bicarbonate layer is added dropwise to a stirred cold hydrochloric acid solution
|
Type
|
FILTRATION
|
Details
|
then is filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
to afford 27.24 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
A solid beings to appear after about half an hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
the resulting solid is filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NN=C1C1=CC(=CC=C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |